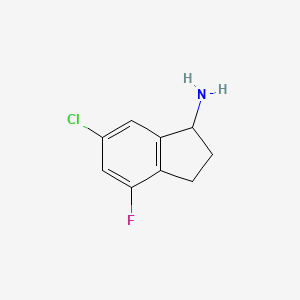![molecular formula C10H6N2O2 B11908792 [1]Benzopyrano[3,2-c]pyrazol-9(1H)-one CAS No. 111570-53-7](/img/structure/B11908792.png)
[1]Benzopyrano[3,2-c]pyrazol-9(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromeno[3,2-c]pyrazol-9(1H)-one is a heterocyclic compound that features a fused ring system combining a chromene and a pyrazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chromeno[3,2-c]pyrazol-9(1H)-one typically involves the reaction of chromene derivatives with hydrazine or hydrazine derivatives under various conditions. One common method involves the use of propiolates and sulfonyl hydrazides, which undergo a Cu(II)-promoted oxidative cascade reaction to form the desired compound . This method is advantageous due to its atom economy and functional group tolerance.
Industrial Production Methods
While specific industrial production methods for chromeno[3,2-c]pyrazol-9(1H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Chromeno[3,2-c]pyrazol-9(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents present on the chromene or pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromeno[3,2-c]pyrazol-9(1H)-one derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of dihydro derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial activities. Some derivatives have shown promising results in preclinical studies.
Mechanism of Action
The mechanism of action of chromeno[3,2-c]pyrazol-9(1H)-one varies depending on its specific biological activity:
Anticancer Activity: It may inhibit cell proliferation by targeting specific enzymes or signaling pathways involved in cell cycle regulation.
Anti-inflammatory Activity: It may reduce inflammation by inhibiting the production of pro-inflammatory cytokines or enzymes like cyclooxygenase.
Antimicrobial Activity: It may disrupt microbial cell membranes or inhibit essential microbial enzymes.
Comparison with Similar Compounds
Chromeno[3,2-c]pyrazol-9(1H)-one can be compared with other similar compounds, such as:
Chromeno[4,3-c]pyrazol-4(2H)-one: Similar structure but different ring fusion pattern, leading to different chemical and biological properties.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a pyrazole ring, but fused with a pyrimidine ring, showing different biological activities.
Chromeno[3,2-c]pyrazol-9(1H)-one is unique due to its specific ring fusion pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
111570-53-7 |
|---|---|
Molecular Formula |
C10H6N2O2 |
Molecular Weight |
186.17 g/mol |
IUPAC Name |
1H-chromeno[3,2-c]pyrazol-9-one |
InChI |
InChI=1S/C10H6N2O2/c13-10-6-3-1-2-4-7(6)14-8-5-11-12-9(8)10/h1-5H,(H,11,12) |
InChI Key |
LMGQRGFAIWFOPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=NN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-Hydroxy-2-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B11908709.png)



![Methyl 7-methylpyrazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B11908730.png)









